Siderin

Photosynthesis Plant Physiology Natural Product Chemistry

Researchers investigating the PSII electron transport chain require specific inhibitors to avoid confounding mechanisms. Generic coumarins fail due to critical dependence on the 4,7-dimethoxy-5-methyl substitution pattern. - Defined mechanism: Hill reaction inhibitor targeting the P680-QA segment in spinach thylakoids (validated PSII assay) - Essential for SAR studies in herbicide development and bicoumarin biosynthesis (kotanin pathway precursor) - Reference standard in antiproliferative screening (MCF-7, NCI-H460, A375-C5) - Supplied with batch-specific COA and strict quality control

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 53377-54-1
Cat. No. B12374122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiderin
CAS53377-54-1
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=CC(=O)O2)OC)OC
InChIInChI=1S/C12H12O4/c1-7-4-8(14-2)5-10-12(7)9(15-3)6-11(13)16-10/h4-6H,1-3H3
InChIKeyLLTOPKQGFAAMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Siderin Procurement and Identity


Siderin (CAS 53377-54-1), chemically designated as 4,7-dimethoxy-5-methylcoumarin, is a naturally occurring coumarin derivative primarily isolated from Meliaceae family plants, notably Toona ciliata [1]. It is characterized as a specific Photosystem II (PSII) inhibitor that impedes both ATP synthesis and the associated chloroplast electron transport chain in isolated photosynthetic systems .

Plant PSII Studies Targets electron transport between P680 and QA
Biosynthetic Pathway Monomeric precursor for kotanin biosynthesis
Cell-Model Screening Broad-spectrum antiproliferative reference

Why Generic Siderin Substitution Fails


Generic substitution of Siderin with other plant-derived coumarins (e.g., scopoletin, isofraxidin, or other close structural analogs) for photosynthetic studies is not scientifically valid. A direct comparative study established that among four natural coumarins isolated and tested under identical experimental conditions, only Siderin (Compound 1) exhibited any measurable inhibition of ATP synthesis and PSII electron flow; the other three coumarins (Compounds 2-4) were completely inactive in the same thylakoid assay system [1]. This stark functional divergence, despite shared coumarin scaffolds, confirms that the specific substitution pattern of Siderin is the key determinant of its biological activity. Therefore, sourcing this exact compound is essential for replicating published findings or for any study requiring a reliable PSII inhibitor with this specific mechanism of action.

Substitution pattern 4,7-dimethoxy-5-methyl configuration is critical for PSII interaction; generic coumarins lack this arrangement.
Mechanism specificity Siderin acts as a Hill reaction inhibitor; many coumarins show uncoupling or energy transfer effects, altering experimental readouts.
Biosynthetic selectivity Only siderin is regioselectively demethylated and coupled to kotanin; other coumarins are not substrates for this pathway.

Siderin Comparative Evidence


Selective PSII Hill Reaction Inhibition

Siderin is the sole active Photosystem II (PSII) inhibitor among four structurally related natural coumarins isolated from the same plant source. In a comparative study, Siderin (Compound 1) inhibited both ATP synthesis and electron flow in spinach thylakoids, while Compounds 2, 3, and 4 were found to be completely inactive [1]. This is a direct, head-to-head comparison demonstrating that Siderin's specific molecular structure is required for PSII inhibition.

Selective PSII Inhibition
Head-to-head
Active vs. Inactive in natural analog panel
Supports PSII research compound selection
Spinach thylakoids; methylviologen acceptor
Photosynthesis Plant Physiology Natural Product Chemistry

P680-QA Site Specificity vs. Other Coumarins

Siderin exhibits a defined and specific mechanism of action as a PSII inhibitor, acting on both the donor and acceptor sides of the photosystem complex between P680 and QA [1]. This is confirmed by its ability to inhibit electron flow from water to DCPIP (acting on the donor side), from water to sodium silicomolybdate (acting on the acceptor side), and partially from DPC to DCPIP. This dual-sided inhibition contrasts with many classical PSII inhibitors (e.g., DCMU) that act primarily on the acceptor side alone.

P680-QA Site Specificity
Cross-study
Singular Hill reaction inhibitor vs. coumarins with mixed mechanisms
Reduces experimental complexity for PSII mechanism studies
Compared to xanthyletin, chalepensin; spinach thylakoids
Biochemistry Molecular Pharmacology Herbicide Mechanism

Pan-Cancer Antiproliferative Activity vs. Other Coumarins

Siderin demonstrates a measurable antibacterial effect against the Gram-positive pathogen Bacillus cereus, with a reported zone of inhibition diameter of 12 mm [1]. This provides a quantitative benchmark for antimicrobial screening studies and offers a secondary, distinct biological activity beyond its primary function as a PSII inhibitor.

Pan-Cancer Antiproliferative
Class-level
Qualitatively ranked among top 3 in 26-compound panel
Reported broad-spectrum ranking; data to verify
MCF-7, NCI-H460, A375-C5 cell lines
Microbiology Natural Product Antimicrobial Screening

Siderin Applications & Use Cases


PSII Inhibition for Herbicide Discovery

Siderin is the preferred tool compound for researchers investigating the dual-sided inhibition of PSII. Its established action on both the donor and acceptor sides, between P680 and QA, enables detailed studies on electron transport chain blockage that are not replicable with compounds like DCMU [1]. This application is directly supported by its unique mechanism elucidated in spinach thylakoid assays [1].

Kotanin Biosynthesis Pathway Elucidation

Given that Siderin is a major active coumarin in Toona ciliata [2], it serves as an essential reference standard for chemists conducting bioactivity-guided fractionation of plant extracts from this genus. Its presence and activity can be used to benchmark the isolation process and confirm the identity of the active fraction [2].

Broad-Spectrum Antiproliferative Screening

For natural product screening programs, Siderin offers a defined starting point for investigating anti-Bacillus cereus activity. Its known 12 mm zone of inhibition [3] provides a quantifiable baseline, making it a useful positive control or a reference compound for comparing the potency of novel antibacterial agents against this specific Gram-positive pathogen.

Application
Selection Property
Validation Focus
PSII electron transport studies
Hill reaction inhibitor mechanism
P680-QA site interaction validation
Kotanin biosynthetic pathway elucidation
Specific monomeric precursor
Regioselective demethylation and coupling assays
Antiproliferative screening reference
Broad-spectrum cell growth inhibition ranking
Cell-line panel endpoint comparison
Bioassay-guided fractionation
Low antibacterial activity
Differentiation from active constituents
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